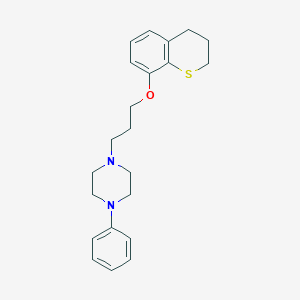
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters, including GABA, serotonin, and dopamine. It has also been shown to interact with various ion channels, including voltage-gated sodium channels and NMDA receptors.
Biochemische Und Physiologische Effekte
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- has been found to produce various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA and serotonin in the brain, which are known to have anxiolytic and antidepressant effects. It has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- in lab experiments is its potent and specific pharmacological effects. It has been shown to produce consistent results in animal models, making it a valuable tool for studying various physiological and pathological processes. However, its high cost and limited availability can be a significant limitation for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl-. One possible direction is to explore its potential applications in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression. Another direction is to investigate its effects on other neurotransmitter systems, such as glutamate and acetylcholine. Moreover, further research is needed to elucidate the exact mechanism of action of Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- and to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- involves the reaction of 3-(3,4-dihydro-2H-1-benzothiopyran-8-yloxy)propanol with phenylpiperazine in the presence of a base. This reaction leads to the formation of the desired product, which can be purified using various techniques, including column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anticonvulsant, antidepressant, and anxiolytic activities in animal models. Moreover, it has been found to possess significant analgesic and anti-inflammatory effects, making it a promising candidate for the development of new painkillers.
Eigenschaften
CAS-Nummer |
153804-53-6 |
|---|---|
Produktname |
Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-phenyl- |
Molekularformel |
C22H28N2OS |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28N2OS/c1-2-9-20(10-3-1)24-15-13-23(14-16-24)12-6-17-25-21-11-4-7-19-8-5-18-26-22(19)21/h1-4,7,9-11H,5-6,8,12-18H2 |
InChI-Schlüssel |
CHNULUFNAXCTTN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC=C2)OCCCN3CCN(CC3)C4=CC=CC=C4)SC1 |
Kanonische SMILES |
C1CC2=C(C(=CC=C2)OCCCN3CCN(CC3)C4=CC=CC=C4)SC1 |
Andere CAS-Nummern |
153804-53-6 |
Synonyme |
1-phenyl-4-(3-thiochroman-8-yloxypropyl)piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)
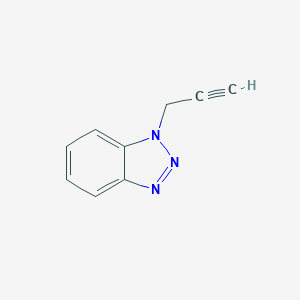
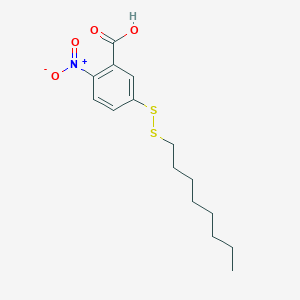

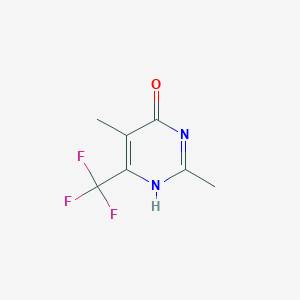
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
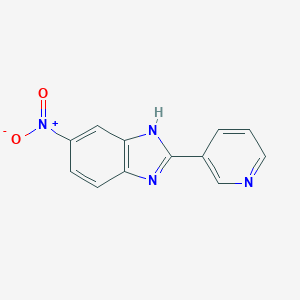

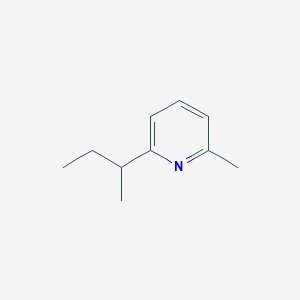
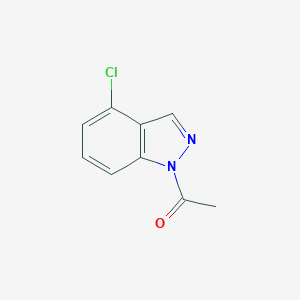
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)